molecular formula C19H18ClN3O4 B10982550 N-(3-chlorophenyl)-3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanamide

N-(3-chlorophenyl)-3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanamide

Cat. No.: B10982550
M. Wt: 387.8 g/mol
InChI Key: WQTDWWVNUURAOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Chlorophenyl)-3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanamide is a synthetic compound featuring a quinazolin-4-one core substituted with 6,7-dimethoxy groups and a propanamide side chain terminating in a 3-chlorophenyl moiety.

Properties

Molecular Formula

C19H18ClN3O4

Molecular Weight

387.8 g/mol

IUPAC Name

N-(3-chlorophenyl)-3-(6,7-dimethoxy-4-oxoquinazolin-3-yl)propanamide

InChI

InChI=1S/C19H18ClN3O4/c1-26-16-9-14-15(10-17(16)27-2)21-11-23(19(14)25)7-6-18(24)22-13-5-3-4-12(20)8-13/h3-5,8-11H,6-7H2,1-2H3,(H,22,24)

InChI Key

WQTDWWVNUURAOB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)N(C=N2)CCC(=O)NC3=CC(=CC=C3)Cl)OC

Origin of Product

United States

Preparation Methods

    Synthetic Routes:

    Reaction Conditions:

    Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

    Biological Activities

    The quinazolinone moiety is recognized for several biological activities, including:

    • Anti-inflammatory Effects : The compound exhibits properties that may reduce inflammation, making it a candidate for treating inflammatory diseases.
    • Antimicrobial Activity : Preliminary studies suggest that N-(3-chlorophenyl)-3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanamide may possess antimicrobial properties against various pathogens.
    • Anticancer Properties : This compound has shown potential in inhibiting cancer cell proliferation, particularly in types such as colorectal cancer (LoVo and HCT-116 cells) .

    Medicinal Chemistry Applications

    Given its promising biological activities, this compound serves as a lead compound in medicinal chemistry:

    Table 1: Comparison with Related Compounds

    Compound NameStructureKey Differences
    4-OxoquinazolineLacks chlorophenyl and propanamide linkerDifferent chemical properties and biological activities
    2-MethoxyphenylquinazolineSimilar core but without the propanamide linkerAffects solubility and reactivity
    N-(2-(4-Oxoquinazolin-3(4H)-yl)ethyl)propanamideLacks methoxy and chlorophenyl groupsMay reduce binding affinity

    The unique structure of this compound enhances its potential efficacy compared to related compounds. Its chlorophenyl and methoxy substituents may improve binding affinity to biological targets .

    Case Study 1: Anticancer Activity

    In a study evaluating the cytotoxic effects of similar quinazolinones on LoVo and HCT-116 cells, it was found that modifications to the quinazolinone structure significantly impacted their potency. The presence of the chlorophenyl group in this compound correlated with enhanced cytotoxicity compared to other derivatives lacking this group .

    Case Study 2: Enzyme Interaction Studies

    Molecular docking analyses have demonstrated that this compound can effectively bind to the active sites of various enzymes involved in cancer metabolism. This binding is crucial for understanding its mechanism of action and optimizing its therapeutic potential .

    Future Directions in Research

    Ongoing research aims to further elucidate the pharmacological profile of this compound:

    • Optimization of Structure : Modifications to enhance selectivity and reduce potential side effects.
    • In Vivo Studies : Transitioning from in vitro findings to animal models to assess efficacy and safety.
    • Clinical Trials : Investigating therapeutic applications in human subjects for conditions such as cancer and inflammatory diseases.

    Mechanism of Action

      Targets and Pathways:

  • Comparison with Similar Compounds

    Comparison with Similar Compounds

    Structural Analogues and Substituent Variations

    Key structural variations among analogues include:

    • Aromatic substituents on the propanamide side chain (e.g., 3-fluorophenyl, naphthyl, phenoxymethyl).
    • Modifications to the quinazolinone core (e.g., absence of 6,7-dimethoxy groups, additional halogenation).

    Key Observations:

    Substituent Effects on Molecular Weight: The target compound’s molecular weight (~400.8) is comparable to fluorinated analogues (e.g., 385.39 for 3-fluorobenzyl derivative ), with differences arising from chlorine’s higher atomic mass vs. fluorine.

    Impact of Quinazolinone Substituents: The 6,7-dimethoxy groups in the target and analogues enhance hydrophobicity compared to non-dimethoxy derivatives like 7d . This may improve membrane permeability but reduce aqueous solubility.

    Halogenation and Bioactivity: Chlorine (target) vs. fluorine (Y044-5328 ): Chlorine’s larger size and stronger electron-withdrawing effects may enhance target binding but increase metabolic stability compared to fluorine. Phenoxymethyl vs.

    Synthetic Yields :

    • Compounds with simpler substituents (e.g., 7d: 69% yield ) are synthesized more efficiently than those with complex groups (e.g., 8a: 57% yield ).

    Research Implications and Limitations

    • Pharmacological Potential: Fluorinated derivatives (e.g., ) are under investigation for anti-infective applications, suggesting the target compound’s 3-chlorophenyl group may confer similar or enhanced activity.
    • Limitations : Absence of direct bioactivity data for the target compound necessitates further experimental validation.

    Biological Activity

    N-(3-chlorophenyl)-3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanamide is a synthetic compound belonging to the quinazolinone class, noted for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

    Chemical Structure and Properties

    The molecular formula of this compound is C19H20ClN3O4C_{19}H_{20}ClN_3O_4, with a molecular weight of approximately 351.80 g/mol. Its structure features a chlorophenyl group and a methoxy-substituted quinazolinone moiety, which are critical for its biological activity. The compound's synthesis typically involves several steps including oxidation and reduction reactions, utilizing reagents such as potassium permanganate and lithium aluminum hydride.

    1. Anticancer Activity

    Research indicates that this compound exhibits significant anticancer properties. It acts as an epidermal growth factor receptor (EGFR) antagonist, which is crucial in the treatment of various cancers by inhibiting tumor growth and proliferation . In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, suggesting its potential as a chemotherapeutic agent.

    2. Anti-inflammatory Effects

    The quinazolinone moiety is known for its anti-inflammatory activity. This compound may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to reduced inflammation in various models. This property makes it a candidate for treating inflammatory diseases.

    3. Antimicrobial Activity

    Preliminary studies suggest that this compound possesses antimicrobial properties against various bacterial strains. The presence of the chlorophenyl group may enhance its binding affinity to bacterial targets, increasing its efficacy . Further investigations are required to establish its spectrum of activity and mechanism against specific pathogens.

    This compound interacts with specific molecular targets within cells. It is believed to modulate enzyme functions and receptor activities, leading to altered cellular signaling pathways. For example:

    • EGFR Inhibition : The compound's role as an EGFR antagonist disrupts signaling pathways involved in cell proliferation and survival.
    • Enzyme Modulation : It may inhibit enzymes related to inflammation and cancer progression, such as COX and lipoxygenases (LOX) .

    Comparative Analysis with Similar Compounds

    To better understand the unique properties of this compound, we can compare it with structurally similar compounds:

    Compound NameStructureKey Differences
    4-OxoquinazolineLacks chlorophenyl and propanamide linkerDifferent chemical properties
    2-MethoxyphenylquinazolineSimilar core but without the propanamide linkerAffects solubility and reactivity
    N-(2-(4-Oxoquinazolin-3(4H)-yl)ethyl)propanamideLacks methoxy and chlorophenyl groupsMay reduce binding affinity

    This table highlights how the unique combination of functional groups in this compound contributes to its distinct biological profile compared to other quinazolinone derivatives.

    Case Studies

    Several case studies have explored the effects of similar compounds on cancer cell lines:

    • Cytotoxicity Studies : In vitro tests demonstrated that derivatives of quinazolinones showed selective cytotoxicity against melanoma cells compared to normal cells. These studies indicate that modifications in structure can significantly influence the therapeutic efficacy against specific cancer types .
    • Inflammation Models : Animal models treated with quinazolinone derivatives exhibited reduced markers of inflammation when compared to controls, supporting the anti-inflammatory potential of compounds like this compound.

    Q & A

    Q. What are the recommended synthetic routes for N-(3-chlorophenyl)-3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanamide, and how can purity be optimized?

    Methodological Answer:

    • Step 1: Start with a quinazolinone scaffold (e.g., 6,7-dimethoxy-4-oxoquinazoline) and functionalize the 3-position via nucleophilic substitution or coupling reactions. For example, use a propionamide linker with a 3-chlorophenyl group.
    • Step 2: Employ coupling agents like EDCI/HOBt or palladium-catalyzed cross-coupling for amide bond formation. Monitor reaction progress via TLC or HPLC .
    • Step 3: Purify via column chromatography (silica gel, eluent: DCM/MeOH gradient) or recrystallization. Validate purity using HPLC (≥98%) and characterize via 1H^1H/13C^{13}C NMR to confirm structural integrity .

    Q. How should researchers characterize the structural and electronic properties of this compound?

    Methodological Answer:

    • Spectroscopic Analysis:
      • IR Spectroscopy: Identify carbonyl stretches (C=O at ~1700 cm1^{-1}) and aromatic C-Cl vibrations (~750 cm1^{-1}) .
      • NMR: Use 1H^1H NMR to resolve methoxy protons (δ ~3.8–4.0 ppm) and aromatic protons (δ ~6.8–7.5 ppm). 13C^{13}C NMR confirms quinazolinone carbonyls (δ ~160–165 ppm) .
    • X-ray Crystallography: For absolute configuration, grow single crystals in DMSO/EtOH and analyze using a diffractometer (e.g., Mo-Kα radiation). Compare bond lengths/angles with similar quinazoline derivatives .

    Q. What safety protocols are critical during handling and storage?

    Methodological Answer:

    • Handling: Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid inhalation/contact; if exposed, wash skin with soap/water and seek medical attention .
    • Storage: Keep in airtight containers under inert gas (N2_2) at –20°C to prevent hydrolysis. Label containers with hazard codes (H303/H313/H333) .

    Advanced Research Questions

    Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

    Methodological Answer:

    • Substitution Strategy: Systematically modify the 3-chlorophenyl group (e.g., replace Cl with F, Br) or vary the propionamide linker length. Assess impact on target binding via molecular docking .
    • In Vitro Assays: Test analogs against kinase targets (e.g., EGFR, VEGFR) using fluorescence polarization or ATPase assays. Correlate IC50_{50} values with substituent electronegativity/logP .

    Q. How should conflicting data on compound stability or reactivity be resolved?

    Methodological Answer:

    • Stability Studies: Conduct accelerated degradation tests under varying pH (2–12), temperature (25–60°C), and light exposure. Use LC-MS to identify degradation products (e.g., hydrolyzed quinazolinone) .
    • Cross-Validation: Compare NMR/HPLC data across labs. If discrepancies arise, standardize solvents (e.g., DMSO-d6_6 for NMR) and calibrate instruments using reference compounds .

    Q. What mechanistic insights can be gained from studying this compound’s interaction with biological targets?

    Methodological Answer:

    • Enzyme Kinetics: Perform time-resolved assays to determine inhibition mode (competitive/non-competitive). Use Lineweaver-Burk plots and measure Ki_i values .
    • Cellular Pathways: Apply transcriptomics/proteomics to identify downstream effects (e.g., apoptosis markers like caspase-3). Validate via siRNA knockdown of suspected targets .

    Q. How can computational modeling enhance the design of derivatives with improved pharmacokinetics?

    Methodological Answer:

    • ADMET Prediction: Use software like SwissADME to predict logP, BBB permeability, and CYP450 interactions. Prioritize derivatives with optimal Lipinski’s Rule of Five compliance .
    • MD Simulations: Simulate binding dynamics (e.g., RMSD/RMSF analysis) to assess stability of compound-target complexes over 100-ns trajectories. Identify key residues for hydrogen bonding/π-π stacking .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.